4-(4-Carboxyphenyl)phthalazin-1(2H)-one
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Overview
Description
4-(4-Carboxyphenyl)phthalazin-1(2H)-one, also known as CPPO, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent molecule that has been widely used in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is not fully understood. However, it is believed that 4-(4-Carboxyphenyl)phthalazin-1(2H)-one acts as a photosensitizer, which means that it can generate reactive oxygen species (ROS) when excited with light. The ROS generated by 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. This property of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been utilized in various studies to induce oxidative stress in cells and study the cellular response to oxidative stress.
Biochemical and Physiological Effects:
4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can induce oxidative stress in cells, leading to the activation of various signaling pathways. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has also been shown to affect the activity of various enzymes, such as peroxidases and catalases, which are involved in the cellular defense against oxidative stress. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been shown to affect the mitochondrial function, leading to the disruption of the electron transport chain and the generation of ROS.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is its fluorescent property, which makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is also relatively easy to synthesize and can be obtained in high yield. However, one of the main limitations of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is its potential toxicity. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can generate ROS, which can cause oxidative damage to biological molecules. Therefore, caution must be taken when using 4-(4-Carboxyphenyl)phthalazin-1(2H)-one in experiments involving living cells.
Future Directions
There are several future directions for 4-(4-Carboxyphenyl)phthalazin-1(2H)-one research. One direction is to develop new derivatives of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one that have improved properties, such as increased fluorescence intensity, reduced toxicity, and enhanced specificity for certain biological molecules. Another direction is to study the cellular response to oxidative stress induced by 4-(4-Carboxyphenyl)phthalazin-1(2H)-one in more detail. This could lead to the development of new treatments for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Finally, 4-(4-Carboxyphenyl)phthalazin-1(2H)-one could be used in combination with other fluorescent molecules to study complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion:
In conclusion, 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a fluorescent molecule that has gained significant attention in the field of scientific research due to its unique properties. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been widely used in various biochemical and physiological studies, and its potential applications are still being explored. Although 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has some limitations, its advantages make it an excellent tool for studying biological molecules and structures in living cells. Future research on 4-(4-Carboxyphenyl)phthalazin-1(2H)-one could lead to the development of new treatments for diseases associated with oxidative stress and the advancement of our understanding of complex biological processes.
Synthesis Methods
4-(4-Carboxyphenyl)phthalazin-1(2H)-one can be synthesized through a simple two-step reaction. The first step involves the condensation of 4-aminobenzoic acid with phthalic anhydride to form 4-(4-carboxyphenyl)phthalic acid. The second step involves the dehydration of 4-(4-carboxyphenyl)phthalic acid to form 4-(4-Carboxyphenyl)phthalazin-1(2H)-one. The synthesis of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a relatively straightforward process, and the compound can be obtained in high yield.
Scientific Research Applications
4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been widely used in various scientific research applications. One of the most significant applications of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is in the field of fluorescence microscopy. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a fluorescent molecule that emits a strong green fluorescence when excited with ultraviolet light. This property makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures.
properties
IUPAC Name |
4-(4-oxo-3H-phthalazin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAGXCWKPUWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid | |
CAS RN |
152567-94-7 |
Source
|
Record name | 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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